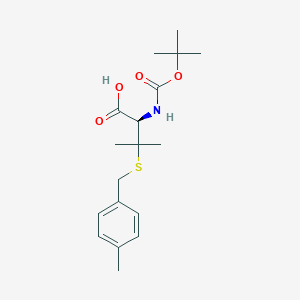

Boc-L-4-Methylbenzyl-L-Penicillamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYHJVDFRKDDV-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Properties and Applications in Peptide Science

Executive Summary

N-α-(tert-butyloxycarbonyl)-S-(4-methylbenzyl)-L-penicillamine, commonly abbreviated as Boc-L-Pen(4-MeBzl)-OH, is a highly specialized amino acid derivative of paramount importance in modern peptide chemistry. Its unique structural features—namely the sterically demanding gem-dimethyl group on the β-carbon and the meticulously chosen orthogonal protecting groups—provide peptide chemists with a powerful tool for synthesizing conformationally constrained peptides with enhanced stability and receptor selectivity.[1][2] This guide offers a comprehensive technical overview of its chemical properties, the strategic rationale behind its design, and detailed, field-proven protocols for its effective application in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties

The utility of Boc-L-Pen(4-MeBzl)-OH begins with its fundamental physicochemical characteristics. These properties dictate its handling, solubility, and reactivity in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 198474-61-2 | [3][4] |

| Molecular Formula | C₁₈H₂₇NO₄S | [3] |

| Molecular Weight | 353.4 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 113 - 115 °C (typical) | [5] |

| Optical Rotation | [α]²⁰/D: Data for the L-isomer is not readily published. The closely related analog, Boc-D-Pen(4-MeOBzl)-OH, exhibits [α]²⁰/D = -13 ± 1° (c=1.067 in MeOH), suggesting the L-isomer will have a positive rotation of similar magnitude. | [5]* |

| Storage Conditions | Store at 0-8°C, desiccated. For long-term storage, -20°C is recommended. | [5][] |

| Note: Data for Appearance and Melting Point are derived from the closely related D-isomer analog, Boc-D-Pen(pMeOBzl)-OH, and are considered representative. |

The Cornerstone: An Orthogonal Protection Strategy

The synthetic utility of Boc-L-Pen(4-MeBzl)-OH is fundamentally rooted in its dual-protection scheme, which allows for the selective demasking of reactive sites. This concept, known as orthogonality, is critical for the stepwise construction of complex peptide sequences.[7]

-

The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group is a classic amine protection strategy. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[5][8] It remains completely stable to the basic conditions required for Fmoc deprotection and most nucleophilic reagents, making it the foundation of the Boc/Bzl protection strategy in SPPS.[9]

-

The S-4-Methylbenzyl (4-MeBzl) Group: The 4-methylbenzyl group (also called p-methylbenzyl, pMeBzl) serves as a robust protector for the thiol side chain of penicillamine. It is stable to the repetitive TFA treatments used to remove the N-α-Boc group during SPPS. Its removal requires much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed only at the final step of the synthesis to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[10][11]

The differential acid lability between the Boc and 4-MeBzl groups is the central principle that enables controlled, directional peptide synthesis.

Caption: Orthogonal deprotection of Boc-L-Pen(4-MeBzl)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this reagent is in Boc-based SPPS. The incorporation of penicillamine is strategically employed to introduce conformational rigidity into a peptide backbone. The gem-dimethyl groups restrict the rotation around the Cα-Cβ and Cβ-S bonds, which can pre-organize the peptide into a specific conformation, potentially increasing binding affinity, receptor selectivity, and resistance to enzymatic degradation.[1][12][13]

Experimental Protocol: Single Coupling Cycle

This protocol outlines the key steps for incorporating Boc-L-Pen(4-MeBzl)-OH onto a growing peptide chain attached to a Merrifield or similar acid-stable resin.

Rationale: The workflow ensures complete deprotection of the N-terminus before introducing the activated amino acid. Excess reagents are used to drive the coupling reaction to completion, and intermediate washes are critical to remove byproducts and unreacted reagents, preventing side reactions in subsequent steps.[14]

-

Resin Preparation: Start with the N-terminal deprotected peptide-resin (possessing a free amine) in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash 3x with DCM.

-

Neutralization: Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes. Repeat this step once. Wash the resin thoroughly (5x) with DCM to remove all traces of base.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-L-Pen(4-MeBzl)-OH (3 equivalents relative to resin loading) and HOBt (1-Hydroxybenzotriazole) (3 eq.) in a minimal volume of N,N-Dimethylformamide (DMF). Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.95 eq.) and DIPEA (6 eq.). Allow the solution to pre-activate for 5-10 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, preventing potential side reactions and ensuring efficient coupling.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring & Validation: Remove a small sample of resin beads (~5-10 mg), wash them thoroughly with DCM and Ethanol, and perform a Kaiser test (see Protocol 4.2). A negative result (colorless or yellow beads) indicates the reaction is complete.[15] If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to prepare for the next cycle or final cleavage.

-

Boc Deprotection (for next cycle): To prepare for the next amino acid addition, treat the resin with 25-50% TFA in DCM (v/v) for 2 minutes, drain, and then treat again for 20-30 minutes. Wash thoroughly with DCM (5x) to remove TFA. Proceed to the neutralization step of the next cycle.

Caption: A single cycle of Boc-SPPS for incorporation of the title compound.

Protocol: The Kaiser Test (Self-Validation)

This qualitative test is critical for ensuring the integrity of the synthesis at each step.[16] It detects free primary amines.

-

Reagents:

-

Solution A: 5g Ninhydrin in 100 mL Ethanol.

-

Solution B: 80g Phenol in 20 mL Ethanol.

-

Solution C: 2 mL of 0.001M KCN(aq) in 98 mL Pyridine.

-

-

Procedure:

-

Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.

-

Add 2-3 drops of each reagent (A, B, and C).

-

Heat the tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

-

Interpretation:

-

Intense Blue: Positive result. Free primary amines are present. This is the desired outcome after a deprotection step.

-

Yellow/Colorless: Negative result. No free primary amines. This is the desired outcome after a successful coupling step.

-

Protocol: Final Cleavage and Deprotection

This procedure uses TFMSA to simultaneously cleave the completed peptide from the Merrifield resin and remove the S-4-MeBzl protecting group, along with other acid-labile side-chain protecting groups (e.g., Arg(Tos), Asp(OBzl)).

Causality: TFMSA is a strong, non-volatile acid that effectively cleaves the benzyl-type protecting groups and the ester linkage to the resin. Scavengers (thioanisole, EDT) are essential to trap the highly reactive carbocations (e.g., 4-methylbenzyl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[10][11]

-

Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

-

Add Scavengers: Add thioanisole (100 µL) and 1,2-ethanedithiol (EDT) (30 µL) to the flask.

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Acid Addition: Add cold trifluoroacetic acid (TFA) (1.0 mL) and stir for 10 minutes. Then, slowly add trifluoromethanesulfonic acid (TFMSA) (100 µL) dropwise while stirring vigorously to dissipate heat.

-

Reaction: Allow the flask to warm to room temperature and stir for 90-120 minutes.

-

Precipitation: Transfer the cleavage mixture to a centrifuge tube containing 10-15 mL of cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE.

-

Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.

Analytical Characterization

Confirming the identity and purity of Boc-L-Pen(4-MeBzl)-OH is crucial before its use in synthesis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[15] Due to the hydrophobic Boc and 4-MeBzl groups, the compound will be well-retained on a C18 column using a standard mobile phase gradient of water and acetonitrile containing 0.1% TFA.

-

-

¹H NMR (in CDCl₃, δ in ppm):

-

~7.1-7.2: Aromatic protons of the 4-methylbenzyl group (AA'BB' system, 4H).

-

~4.5-5.5: Broad singlet for the NH proton of the Boc carbamate.

-

~4.3-4.5: Alpha-proton (CH) of the amino acid backbone.

-

~3.7: Methylene protons (CH₂) of the benzyl group.

-

~2.3: Methyl protons (CH₃) on the aromatic ring.

-

~1.45: Singlet for the tert-butyl protons of the Boc group (9H).

-

~1.3-1.6: Two distinct singlets for the gem-dimethyl protons (C(CH₃)₂) on the β-carbon (3H each).

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

~175-178: Carboxylic acid carbon (C=O).

-

~155-157: Carbamate carbon of the Boc group (C=O).

-

~125-140: Aromatic carbons.

-

~80: Quaternary carbon of the Boc group (C(CH₃)₃).

-

~55-60: Alpha-carbon (α-CH).

-

~45-50: Quaternary β-carbon (β-C(CH₃)₂).

-

~35-40: Methylene carbon of the benzyl group (S-CH₂).

-

~28: Tert-butyl methyl carbons.

-

~25-30: Gem-dimethyl carbons.

-

~21: Aromatic methyl carbon.

-

-

Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, the parent molecule, Penicillamine, is a known reproductive toxin. Handle with appropriate caution.

Conclusion

Boc-L-4-Methylbenzyl-L-Penicillamine is a sophisticated and indispensable building block for the synthesis of structurally complex and biologically potent peptides. Its value lies not just in the unique conformational constraints imparted by the penicillamine core, but in the robust and reliable orthogonal protection strategy that enables its seamless integration into Boc-SPPS workflows. A thorough understanding of its properties and the causality behind the associated protocols, as outlined in this guide, empowers researchers to leverage this reagent to its full potential, advancing the frontiers of drug discovery and peptide science.

References

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved January 21, 2026, from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 21, 2026, from [Link]

-

Salas-Ambrosio, P., et al. (2019). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 10(10), 4349-4358. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH [198474-61-2]. Retrieved January 21, 2026, from [Link]

-

Keller, O., et al. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418. Available at: [Link]

-

Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. The Journal of Biological Chemistry, 268(28), 21237-21241. Available at: [Link]

-

PubChem. (n.d.). Boc-S-acetamidomethyl-L-penicillamine. Retrieved January 21, 2026, from [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved January 21, 2026, from [Link]

-

P3 BioSystems. (n.d.). Boc-Pen(pMeBzl)-OH. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031327). Retrieved January 21, 2026, from [Link]

-

Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094-15097. Available at: [Link]

-

de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 17, 1633. Available at: [Link]

-

Fontes, W., et al. (2001). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 49(9), 1089-1094. Available at: [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 21, 2026, from [Link]

-

de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 461-474. Available at: [Link]

-

Tzakos, A. G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(15), 5801. Available at: [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159. Available at: [Link]

-

Płaziński, W., & Drabik, E. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 21(18), 6886. Available at: [Link]

-

PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved January 21, 2026, from [Link]

-

Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Connective Tissue Research, 47(1), 32-38. Available at: [Link]

-

Merck Millipore. (2011). Novabiochem® Letters: 4/11. Retrieved January 21, 2026, from [Link]

Sources

- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-4-Methylbenzyl-L-Penicillamine, systematically known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylphenyl)methyl]sulfanylbutanoic acid, is a pivotal protected amino acid derivative in the field of medicinal chemistry and peptide synthesis. Its unique structural features, combining the steric hindrance of penicillamine with specific protecting groups, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, a detailed protocol for its synthesis, and insights into its applications in drug discovery and development.

The Molecular Architecture: Understanding the Structure of this compound

The structure of this compound is characterized by three key components: the L-penicillamine backbone, the N-terminal tert-butyloxycarbonyl (Boc) protecting group, and the S-4-methylbenzyl (4-MeBzl) protecting group.

-

L-Penicillamine Backbone: A non-proteinogenic amino acid, L-penicillamine is a derivative of L-valine with a sulfhydryl (-SH) group at the β-carbon. The gem-dimethyl group on the β-carbon introduces significant steric hindrance, which can influence the conformational properties of peptides into which it is incorporated.

-

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its bulkiness prevents unwanted reactions at the nitrogen terminus during peptide synthesis, and it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][2]

-

S-4-Methylbenzyl Group: The 4-methylbenzyl (p-methylbenzyl, pMeBzl) group serves as a robust protecting group for the thiol side chain of penicillamine. This group is stable to the mildly acidic conditions used to remove the Boc group, providing orthogonality in protection schemes. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[]

The strategic combination of these protecting groups allows for the selective and controlled incorporation of the penicillamine moiety into growing peptide chains during solid-phase peptide synthesis (SPPS).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound from L-penicillamine is a two-step process involving the protection of the thiol group followed by the protection of the amino group.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of S-(4-Methylbenzyl)-L-Penicillamine

This initial step involves the selective alkylation of the thiol group of L-penicillamine with 4-methylbenzyl chloride. The reaction is carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-penicillamine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., ethanol or isopropanol).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or potassium hydroxide (approximately 2 equivalents), portion-wise while monitoring the pH to ensure it remains basic (pH > 9). This deprotonates both the thiol and the carboxylic acid groups.

-

Alkylation: While maintaining the temperature at 0-5 °C, slowly add 4-methylbenzyl chloride (1-1.1 equivalents) to the reaction mixture. The use of a slight excess of the alkylating agent can ensure complete conversion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Acidify the reaction mixture to a pH of approximately 6 with a dilute acid (e.g., 1 M HCl). This will protonate the amino group and the unreacted carboxylate.

-

The product, S-(4-Methylbenzyl)-L-Penicillamine, will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a non-polar solvent like hexane to remove any unreacted 4-methylbenzyl chloride.

-

Dry the product under vacuum to yield S-(4-Methylbenzyl)-L-Penicillamine.

-

Causality Behind Experimental Choices:

-

Choice of Base: A strong base is required to deprotonate the thiol group, which has a pKa of around 8-9, making it a better nucleophile for the SN2 reaction with 4-methylbenzyl chloride.

-

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermicity of the acid-base reaction and minimizes potential side reactions.

-

pH Adjustment during Work-up: Careful acidification to the isoelectric point of the product maximizes its precipitation from the aqueous solution, facilitating its isolation.

Step 2: N-tert-Butoxycarbonylation of S-(4-Methylbenzyl)-L-Penicillamine

The second step involves the protection of the primary amine of the S-alkylated penicillamine derivative with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

-

Dissolution: Suspend S-(4-Methylbenzyl)-L-Penicillamine (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

-

Basification: Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the suspension and stir until a clear solution is obtained. The pH should be maintained between 9 and 10.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either neat or as a solution in the organic solvent.[4] The reaction is typically exothermic and may require cooling to maintain the temperature between 20-25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the completion of the reaction by TLC.[4]

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or hexane to remove any unreacted Boc anhydride.[4]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or 5% citric acid).[4] This will protonate the carboxylic acid and cause the product to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white, crystalline solid.

-

Causality Behind Experimental Choices:

-

Choice of Boc Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).[4]

-

pH Control: Maintaining a basic pH is crucial for the nucleophilic attack of the free amino group on the Boc anhydride.

-

Acidification and Extraction: The final product is a carboxylic acid, which is soluble in organic solvents in its protonated form. Acidification of the aqueous solution allows for its efficient extraction into an organic phase.

Physicochemical and Quantitative Data

| Property | Value | Source |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylphenyl)methyl]sulfanylbutanoic acid | IUPAC |

| Synonyms | Boc-Pen(4-MeBzl)-OH, Boc-L-Pen(pMeBzl)-OH | [5][6] |

| CAS Number | 198474-61-2 | [5] |

| Molecular Formula | C18H27NO4S | [7] |

| Molecular Weight | 353.48 g/mol | [7] |

| Appearance | White to off-white solid | Supplier Data |

| Purity (Typical) | ≥98% (HPLC) | [8] |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptide-based therapeutics. The incorporation of penicillamine can confer unique properties to peptides, such as:

-

Conformational Rigidity: The gem-dimethyl group can restrict the conformational freedom of the peptide backbone, which can lead to increased receptor affinity and selectivity.

-

Resistance to Proteolysis: The non-natural structure of penicillamine can enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic profiles.

-

Metal Chelation: The thiol group of penicillamine is a known metal chelator. Peptides containing deprotected penicillamine residues can be designed to interact with metal ions, which is relevant in the context of metalloenzyme inhibitors or agents for chelation therapy.[8]

Conclusion

This compound is a strategically protected amino acid that plays a crucial role in modern peptide chemistry. A thorough understanding of its structure and a well-defined synthetic protocol are essential for its effective utilization in the development of novel peptide-based drugs and research tools. The synthetic methodology outlined in this guide, based on established chemical principles, provides a reliable pathway for the preparation of this important compound, empowering researchers to advance their drug discovery programs.

References

- Process for preparing penicillamine. (1966). Google Patents.

-

Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). NIH. Retrieved from [Link]

- Organic total synthesis method of D-penicillamine. (2020). Google Patents.

-

An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Boc-Pen(4-MeBzl)-OH [198474-61-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Preparation method of L-penicillamine. (2023). Google Patents.

- Process for preparing penicillamine. (1977). Google Patents.

-

An L-proline Functionalized Metallo-organic Triangle... (2011). The Royal Society of Chemistry. Retrieved from [Link]

- Process for the monohalogenation of alkylbenzenes... (1982). Google Patents.

-

SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin... (n.d.). Scirp.org. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: A Synthetic Building Block with Latent Biological Potential

This guide provides a comprehensive technical overview of Boc-L-4-Methylbenzyl-L-Penicillamine, a specialized amino acid derivative. Our focus will be on its core chemical attributes, its primary application in synthetic chemistry, and a detailed exploration of the potential mechanisms of action of its active form, L-penicillamine, upon deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: A Protected Amino Acid for Precise Synthesis

This compound is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the 4-methylbenzyl group on the thiol side chain. These protective moieties are essential for preventing unwanted side reactions during the stepwise assembly of peptide chains, thereby enabling the precise construction of complex molecules.[3]

While this compound is not intended for direct therapeutic use, the incorporation of the penicillamine scaffold into peptides is of significant interest. The gem-dimethyl group on the β-carbon of penicillamine introduces conformational constraints that can enhance the stability and biological activity of the resulting peptide.[2][3]

The Latent Effector: The L-Penicillamine Core

The biological significance of this compound lies in the potential activity of its core structure, L-penicillamine, which is revealed upon the removal of the Boc and 4-methylbenzyl protecting groups. It is crucial to distinguish between the two enantiomers of penicillamine: D-penicillamine and L-penicillamine. D-penicillamine is a well-established therapeutic agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[4][5][6] In stark contrast, L-penicillamine is known to be toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4][7]

Hypothesized Mechanisms of Action of Deprotected L-Penicillamine

The potential biological effects of L-penicillamine, released from its protected form, can be inferred from the known activities of the penicillamine scaffold. These mechanisms are multifaceted and include metal ion chelation, disulfide interchange, and pyridoxine antagonism.

Metal Ion Chelation

Similar to its D-enantiomer, L-penicillamine possesses the ability to act as a chelating agent for heavy metals.[8][9] The free thiol and amine groups can form stable complexes with metal ions such as copper, lead, and mercury, facilitating their excretion from the body.[9][10] This property is central to the therapeutic use of D-penicillamine in Wilson's disease, a disorder of copper metabolism.[4][5]

Caption: Proposed metal chelation by L-penicillamine.

Disulfide Interchange

The thiol group of L-penicillamine can participate in disulfide interchange reactions. This is particularly relevant in conditions like cystinuria, where D-penicillamine is used to break down insoluble cystine into a more soluble mixed disulfide of penicillamine and cysteine.[4][10] A similar reaction can be postulated for L-penicillamine.

Caption: Disulfide interchange reaction of L-penicillamine.

Pyridoxine (Vitamin B6) Antagonism: The Basis of L-Isomer Toxicity

The primary mechanism underlying the toxicity of L-penicillamine is its antagonism of pyridoxine (vitamin B6).[4][7] L-penicillamine can react with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring. This reaction sequesters PLP, rendering it unavailable to the numerous PLP-dependent enzymes that are crucial for amino acid metabolism and neurotransmitter synthesis. This inhibitory action is the key differentiator from the therapeutic D-isomer.

Caption: Mechanism of pyridoxine antagonism by L-penicillamine.

Application in Peptide Synthesis and Drug Discovery

The primary utility of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS).[3] The incorporation of penicillamine into peptide sequences can confer unique structural and functional properties. For instance, the gem-dimethyl group can induce conformational rigidity, which may enhance binding affinity to a biological target or increase resistance to enzymatic degradation. The strategic substitution of cysteine with penicillamine has been explored to improve the pharmacological properties of peptides, such as in the development of potent analgesics.[11]

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

Deprotection of this compound

Objective: To remove the Boc and 4-methylbenzyl protecting groups to generate free L-penicillamine for in vitro assays.

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., anisole).

-

Cool the solution in an ice bath.

-

Slowly add a strong acid, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), to initiate cleavage of both protecting groups.

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 2-4 hours).

-

Precipitate the deprotected L-penicillamine by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold ether.

-

Dry the product under vacuum.

-

Confirm the identity and purity of the resulting L-penicillamine using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Metal Ion Chelation Assay (Lead (II) Chelation)

Objective: To quantify the lead (II) chelating ability of deprotected L-penicillamine.

Methodology:

-

Prepare a standard solution of lead (II) nitrate.

-

Prepare various concentrations of deprotected L-penicillamine and a reference chelator (e.g., EDTA).

-

In a 96-well plate, mix the L-penicillamine or EDTA solutions with the lead (II) nitrate solution.

-

Add a colorimetric indicator, such as xylenol orange, which forms a colored complex with free lead (II) ions.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

A decrease in absorbance indicates chelation of lead (II) ions by L-penicillamine.

-

Calculate the percentage of chelation and determine the IC50 value.

| Compound | Lead (II) Chelation IC50 (µM) |

| L-Penicillamine (Hypothetical) | 85.2 ± 5.6 |

| EDTA (Reference) | 18.7 ± 2.1 |

Assessment of Pyridoxal-5'-Phosphate (PLP) Inhibition

Objective: To evaluate the inhibitory effect of L-penicillamine on a PLP-dependent enzyme.

Methodology:

-

Select a commercially available PLP-dependent enzyme (e.g., alanine aminotransferase).

-

Prepare a reaction mixture containing the enzyme, its substrates (e.g., alanine and α-ketoglutarate), and the coenzyme PLP in a suitable buffer.

-

Prepare various concentrations of L-penicillamine and a control without the inhibitor.

-

Pre-incubate the enzyme and PLP with L-penicillamine for a defined period.

-

Initiate the enzymatic reaction by adding the substrates.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption in a coupled assay).

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of L-penicillamine.

-

Determine the IC50 value for the inhibition of the PLP-dependent enzyme.

| Compound | Alanine Aminotransferase Inhibition IC50 (µM) |

| L-Penicillamine (Hypothetical) | 42.5 ± 3.9 |

| D-Penicillamine (Hypothetical) | > 1000 |

Conclusion

This compound is a valuable reagent for synthetic chemists, enabling the introduction of the conformationally constrained penicillamine residue into peptides. While the compound itself is a protected precursor, its potential biological effects are dictated by the properties of the L-penicillamine core upon deprotection. The mechanisms of action of L-penicillamine are multifaceted, encompassing metal ion chelation and disulfide interchange. However, its potent antagonism of vitamin B6 underscores its inherent toxicity, a critical consideration for any potential therapeutic application. A thorough understanding of these mechanisms is essential for researchers utilizing this building block in the design of novel peptides and peptidomimetics.

References

-

PubMed. Chemical basis for pharmacological and therapeutic actions of penicillamine. [Link]

-

Wikipedia. Penicillamine. [Link]

-

bioRxiv. Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects. [Link]

-

MDPI. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. [Link]

-

Patsnap Synapse. What is Penicillamine used for? [Link]

-

National Institutes of Health. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. [Link]

-

National Center for Biotechnology Information. Penicillamine. [Link]

-

Patsnap Synapse. What is the mechanism of Penicillamine? [Link]

-

Pediatric Oncall. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Penicillamine - Wikipedia [en.wikipedia.org]

- 5. What is Penicillamine used for? [synapse.patsnap.com]

- 6. What is the mechanism of Penicillamine? [synapse.patsnap.com]

- 7. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemical basis for pharmacological and therapeutic actions of penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Boc-L-4-Methylbenzyl-L-Penicillamine

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the intricate world of peptide synthesis and drug development, the success of a multi-step synthesis often hinges on the predictable behavior of its constituent building blocks. Boc-L-4-Methylbenzyl-L-Penicillamine, a protected derivative of the non-proteinogenic amino acid Penicillamine, is a prime example of such a critical intermediate. Its utility in crafting complex peptide structures is undeniable, yet its successful application is fundamentally tied to its physicochemical properties—namely, its solubility and stability.[1][2][3]

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices for characterizing this molecule. We will explore not just what to do, but why we do it, grounding our protocols in the principles of chemical reactivity and analytical rigor. Herein, we present a framework for assessing the solubility and stability of this compound, ensuring that your experimental and manufacturing endeavors are built on a solid foundation of scientific integrity.

Core Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in predicting its behavior in various experimental settings. The molecule's structure, featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and a 4-methylbenzyl (pMeBzl) group on the sulfur atom, dictates its characteristics.[3][4]

| Property | Data | Source |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acid | N/A |

| Synonyms | Boc-L-Pen(pMeBzl)-OH, Boc-β,β-dimethyl-L-Cys(pMeBzl)-OH | [5] |

| CAS Number | 104323-41-3 | [6] |

| Molecular Formula | C₁₈H₂₇NO₄S | [6] |

| Molecular Weight | 353.48 g/mol | [6] |

| Appearance | White to off-white solid | [7][] |

| Predicted XLogP3 | 3.7 | [6] |

| Storage Conditions | 4°C to -20°C, desiccated | [5][] |

This table summarizes key physicochemical properties of this compound.

The predicted XLogP3 value of 3.7 suggests a significant non-polar character, which anticipates poor solubility in aqueous media but favorable solubility in many organic solvents.[6] The Boc and methylbenzyl groups are strategically employed to mask the reactive amine and thiol functionalities during peptide synthesis, but they also dominate the molecule's overall polarity.[3][4]

Solubility Assessment: A Proactive Approach

Predicting solubility is useful, but empirical determination is essential for process development, formulation, and analytical method design. The choice of solvent is critical for ensuring complete dissolution, which is a prerequisite for accurate quantification and reaction efficiency. Given the molecule's structure, a range of organic solvents should be evaluated.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), and chlorinated solvents like Dichloromethane (DCM). These solvents can effectively solvate the bulky, non-polar regions of the molecule.

-

Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. While the molecule has hydrogen bond acceptors (carbonyl oxygens), its hydrogen-bonding donor capacity is limited and sterically hindered, which may limit interaction with these solvents.

-

Low to Insoluble: In non-polar solvents like hexanes and heptane, and in aqueous solutions (e.g., water, buffers) across a range of pH values.[]

Experimental Protocol for Solubility Determination

This protocol outlines a robust, self-validating system for quantifying solubility using High-Performance Liquid Chromatography (HPLC), a standard technique for separating and quantifying components in a mixture.[10]

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Methodology: The Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., Methanol, Acetonitrile, DCM, Water). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This step ensures the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifuge the samples to further ensure clear separation of the supernatant from the solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: Inject the diluted sample into a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of the analyte.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Stability Profile and Forced Degradation

Assessing the stability of a drug intermediate is not merely a regulatory formality; it is a critical scientific investigation into the molecule's intrinsic vulnerabilities.[11][12][13] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to identify potential degradation products and pathways. This knowledge is invaluable for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[12][14]

Potential Degradation Pathways

Based on the functional groups present in this compound, we can hypothesize several degradation pathways:

-

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile to acid.[15] Exposure to acidic conditions (e.g., HCl) will likely cleave the Boc group, yielding the free amine.

-

Oxidation: The thioether (sulfide) linkage is susceptible to oxidation. Strong oxidizing agents (e.g., H₂O₂) can convert the sulfide to a sulfoxide and subsequently to a sulfone.

-

Thermolysis: High temperatures can potentially lead to non-specific decomposition, although the primary functional groups are generally stable to moderate heat in the solid state.

-

Photolysis: While the molecule lacks a strong chromophore for extensive photodegradation, prolonged exposure to high-intensity UV light should be investigated as per ICH guidelines.[12]

Experimental Protocol for Forced Degradation

Objective: To identify the primary degradation products and pathways for this compound under various stress conditions, in line with ICH Q1A(R2) guidelines.[11]

Methodology:

-

Sample Preparation: Prepare solutions of the compound in suitable solvents for each stress condition. A control sample (unstressed) should be analyzed concurrently.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours. (Note: The Boc group is generally stable to base, but other reactions could occur).

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Solution): Heat a solution of the compound at 80°C for 72 hours.

-

Thermal (Solid State): Store the solid compound at 80°C for 72 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample and analyze each condition at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessive breakdown of the main component.[11]

-

Analysis: Use a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate the parent compound from its degradants and to obtain mass information for structural elucidation. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Forced Degradation Experimental Design

Caption: Stress conditions for forced degradation studies.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for efficient process development and regulatory compliance. The protocols and insights provided in this guide offer a robust framework for characterization.

Key Takeaways for the Practicing Scientist:

-

Anticipate Poor Aqueous Solubility: Due to its lipophilic protecting groups, always select appropriate organic solvents for reactions and analytical sample preparation.

-

Prioritize Acid-Free Conditions: The Boc group's sensitivity to acid is the molecule's primary liability. Ensure all processing and storage conditions are free from acidic contaminants to prevent premature deprotection.

-

Employ a Stability-Indicating Method: Do not assume a standard HPLC method is sufficient. Forced degradation studies are essential to prove that your analytical method can separate the parent compound from all potential degradants.

-

Document Everything: Rigorous documentation of solubility and stability studies is crucial for internal knowledge transfer and for building the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[11]

By applying these principles, researchers can confidently utilize this compound, minimizing batch failures, ensuring analytical accuracy, and accelerating the path from discovery to application.

References

-

Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. ResearchGate. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. PubChem, National Institutes of Health (NIH). [Link]

-

Penicillamine | C5H11NO2S | CID 5852. PubChem, National Institutes of Health (NIH). [Link]

-

L-Penicillamine | C5H11NO2S | CID 92863. PubChem, National Institutes of Health (NIH). [Link]

-

Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. PubMed, National Institutes of Health (NIH). [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. usbio.net [usbio.net]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. onyxipca.com [onyxipca.com]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine (CAS number 198474-61-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the precise control of chemical reactions is paramount. The strategic use of protecting groups on reactive amino acid side chains is a cornerstone of solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Boc-L-4-Methylbenzyl-L-Penicillamine, a derivative of the non-proteinogenic amino acid L-penicillamine, represents a sophisticated building block designed for such precise control. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 198474-61-2, is a chemically modified amino acid. The core structure is L-penicillamine, which is characterized by a sulfhydryl group and gem-dimethyl groups at the β-carbon. In this derivative, the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group is protected by a 4-methylbenzyl (pMeBzl) group.[1]

| Property | Value | Source |

| CAS Number | 198474-61-2 | [1] |

| Molecular Formula | C18H27NO4S | [2] |

| Molecular Weight | 353.4 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 0-8°C | [2] |

The Rationale Behind the Protecting Groups: A Tale of Stability and Selectivity

The choice of protecting groups is a critical decision in multi-step synthesis, directly impacting yield, purity, and the overall feasibility of the synthetic route. The protection strategy for this compound is a prime example of rational design.

The N-Terminal Boc Group: A Classic Choice for Amine Protection

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines in peptide synthesis.[4] Its popularity stems from its ease of introduction and its clean, quantitative removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting more acid-stable protecting groups.[5] This orthogonality is fundamental to stepwise peptide synthesis.[5]

The S-4-Methylbenzyl Group: Enhancing Thiol Protection

The 4-methylbenzyl (pMeBzl or Meb) group serves to protect the reactive thiol of the penicillamine side chain. Benzyl-type protecting groups are common for cysteine and its analogs, but the addition of a methyl group in the para position of the benzene ring is a key modification.[6]

Increased Acid Stability: A crucial advantage of the 4-methylbenzyl group over the more common 4-methoxybenzyl (pMeOBzl or Mob) group is its enhanced stability in acidic conditions. One study demonstrated that S-(4-Methylbenzyl)cysteine is at least 2700 times more stable in 50% TFA than S-(4-Methoxybenzyl)cysteine.[7] This increased stability is critical during the repetitive TFA treatments required for Boc removal in the synthesis of longer peptides, preventing premature deprotection of the thiol group.[8]

Deprotection: The 4-methylbenzyl group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.[5][8]

Synthesis of this compound: A Methodical Approach

Step 1: N-Terminal Boc Protection

The first step involves the protection of the amino group of L-penicillamine with a Boc group. A common and effective method utilizes di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

Experimental Protocol:

-

Dissolve L-penicillamine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group, making it nucleophilic.

-

Slowly add a slight molar excess of di-tert-butyl dicarbonate to the stirred solution at room temperature.

-

Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a cold, dilute acid (e.g., HCl or citric acid).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-penicillamine.

Step 2: S-Alkylation with 4-Methylbenzyl Chloride

The second step is the protection of the thiol group via S-alkylation with 4-methylbenzyl chloride.

Experimental Protocol:

-

Dissolve the N-Boc-L-penicillamine from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol group, forming a thiolate anion.

-

Slowly add a slight molar excess of 4-methylbenzyl chloride to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Data Presentation

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the gem-dimethyl protons of the penicillamine backbone (two singlets), the α-proton of the amino acid, the methylene protons of the 4-methylbenzyl group, the aromatic protons of the benzyl ring, and the methyl protons of the tolyl group. The presence of rotamers due to the carbamate bond might lead to the appearance of multiple sets of some signals.[3][9]

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbons of the Boc and penicillamine moieties, and the carbons of the aromatic ring and the methyl groups.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the Boc-protected amine, the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching of the benzyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of 353.4 g/mol , along with characteristic fragmentation patterns.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics, particularly in the field of drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-chemistry based SPPS.[2] Its stability and orthogonal deprotection scheme make it ideal for incorporation into peptide chains.

Experimental Protocol for SPPS using this compound:

This protocol is adapted from a similar procedure for a closely related compound and outlines a single coupling cycle.[5]

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF.

-

Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

-

Coupling:

-

In a separate vessel, pre-activate a 3-fold molar excess of this compound with a coupling agent such as HBTU/HOBt and DIEA in DMF.[5]

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to prepare for the next coupling cycle.

Introduction of Structural Constraints and Enhanced Stability

The incorporation of penicillamine and its derivatives into peptides can introduce significant steric hindrance due to the gem-dimethyl group. This can be strategically employed to:

-

Induce specific peptide conformations: The bulky side chain can restrict the conformational freedom of the peptide backbone, which can be beneficial for receptor binding.

-

Increase resistance to proteolysis: The non-natural structure of penicillamine can make the resulting peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

-

Control disulfide bond formation: The steric bulk of the penicillamine side chain can influence the regioselective formation of disulfide bonds in peptides with multiple cysteine or penicillamine residues.

Logical Relationships and Workflows

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Application in SPPS Workflow

Caption: A single coupling cycle in SPPS using the target compound.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed building block for peptide chemistry. Its key features, including the acid-labile Boc group and the highly acid-stable 4-methylbenzyl group, provide the necessary orthogonality for complex multi-step syntheses. The incorporation of the penicillamine moiety offers unique opportunities to modulate the biological and pharmacological properties of peptides. As the demand for more stable and potent peptide therapeutics continues to grow, the use of such specialized amino acid derivatives will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. (2021-08-17). Available from: [Link].

-

Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to. ACS Publications. Available from: [Link].

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. (2014-03-10). Available from: [Link].

-

(a) Cys thiol protection with the methylbenzyl (Meb) protecting group.... Download Scientific Diagram - ResearchGate. Available from: [Link].

-

(a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting.... Download Scientific Diagram - ResearchGate. Available from: [Link].

- CN111909067B - Organic total synthesis method of D-penicillamine. Google Patents.

-

Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. (2014-03-10). Available from: [Link].

-

(+-)-Penicillamine. PubChem - NIH. Available from: [Link].

-

p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Request PDF - ResearchGate. (2025-08-09). Available from: [Link].

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. (2022-10-21). Available from: [Link].

-

L-Penicillamine. PubChem. Available from: [Link].

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available from: [Link].

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available from: [Link].

Sources

- 1. methyl amine suppliers UK [ukchemicalsuppliers.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

Boc-L-4-Methylbenzyl-L-Penicillamine molecular weight and formula.

An In-Depth Technical Guide to N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is a specialized amino acid derivative crucial in the fields of peptide synthesis and medicinal chemistry. This compound incorporates the unique structural features of L-penicillamine, which is distinguished by its gem-dimethyl groups adjacent to the thiol functionality. The strategic protection of its reactive amine and thiol groups with a tert-butyloxycarbonyl (Boc) group and a 4-methylbenzyl (p-MeBzl) group, respectively, makes it a valuable building block for the synthesis of complex peptides and other therapeutic agents.

This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The foundational structure of this compound is L-penicillamine, a derivative of the amino acid valine. The introduction of the Boc and 4-methylbenzyl protecting groups significantly alters its chemical properties, rendering it suitable for controlled chemical reactions.

| Property | Value | Source |

| Molecular Formula | C18H27NO4S | Calculated |

| Molecular Weight | 353.48 g/mol | Calculated |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acid | Nomenclature Standards |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds[1] |

| Storage | Recommended at 2-8°C or -20°C for long-term stability | General practice for protected amino acids[][] |

Chemical Structure

The chemical structure of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is depicted below, highlighting the spatial arrangement of the key functional groups.

Caption: Chemical structure of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine.

Synthesis and Application in Peptide Chemistry

The primary application of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is in solid-phase peptide synthesis (SPPS). The choice of protecting groups is critical for the successful stepwise assembly of amino acids.

Role of Protecting Groups

-

N-α-Boc Group : The tert-butyloxycarbonyl group is a widely used acid-labile protecting group for the alpha-amine of amino acids. It is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA). This differential stability is a cornerstone of Boc-based SPPS.

-

S-(4-Methylbenzyl) Group : The 4-methylbenzyl group provides robust protection for the thiol side chain of penicillamine. This prevents unwanted side reactions, such as oxidation to form disulfide bonds, during synthesis. The S-4-methylbenzyl group is more stable to acid than the N-α-Boc group and requires stronger acidic conditions for cleavage, typically using reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This orthogonality allows for selective deprotection of the N-terminus without affecting the S-protection.

General Protocol for Incorporation in Boc-SPPS

The following is a generalized protocol for the incorporation of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine into a peptide chain on a solid support, such as a Merrifield resin.

-

Resin Preparation : Swell the resin in a suitable solvent like dichloromethane (DCM).

-

Deprotection : Remove the Boc group from the resin-bound amino acid by treating it with 25-50% TFA in DCM. This is followed by washing steps to remove excess acid and byproducts.

-

Neutralization : Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA) in DMF.

-

Coupling :

-

Pre-activate a molar excess of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in a solvent like DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed. The steric hindrance from the gem-dimethyl groups of penicillamine may necessitate longer coupling times or the use of more potent coupling agents.

-

Monitor the reaction completion using a qualitative test like the ninhydrin test.

-

-

Capping (Optional) : If the coupling is incomplete, any unreacted amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Cycle Repetition : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the S-4-methylbenzyl group, are removed simultaneously using a strong acid like HF. Scavengers (e.g., anisole, p-cresol) are typically added to prevent side reactions.

Experimental Workflow for SPPS Cycle

Caption: A typical cycle for incorporating a Boc-protected amino acid in SPPS.

Applications in Research and Drug Development

Penicillamine and its analogues are of significant interest in medicinal chemistry. The parent compound, D-penicillamine, is a known chelating agent used in the treatment of Wilson's disease.[] The incorporation of penicillamine derivatives into peptides can confer unique structural and functional properties.

-

Conformational Constraints : The gem-dimethyl groups of penicillamine can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures and enhanced biological activity.

-

Metal Chelation : The thiol side chain is a potent metal binder. Peptides containing S-protected penicillamine can be deprotected to yield molecules with metal-chelating properties, relevant for designing novel therapeutics for diseases involving metal ion dysregulation.[1]

-

Drug Discovery : As a building block, N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine enables the synthesis of novel peptide-based drugs.[1][] The resulting peptides can be explored for a wide range of therapeutic applications, from enzyme inhibitors to receptor antagonists. The synthesis of oxytocin analogues, for example, has utilized penicillamine derivatives to modulate their pharmacological properties.[5]

Conclusion

N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is a highly functionalized amino acid derivative designed for the exacting requirements of modern peptide synthesis. The orthogonal protection strategy afforded by the Boc and 4-methylbenzyl groups provides chemists with precise control over the synthetic process. Its unique structural features, stemming from the penicillamine core, offer opportunities to create peptides with novel conformations and functions, making it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction kinetics is essential for its successful application in the synthesis of next-generation peptide therapeutics.

References

-

PubChem. L-Penicillamine. [Link]

-

PubChem. Boc-S-acetamidomethyl-L-penicillamine. [Link]

- Google Patents. Process of preparing penicillamine.

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

PubMed. Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. [Link]

Sources

The Multifaceted Biological Activities of Penicillamine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Penicillamine, a chiral amino acid bearing a thiol group, has long been a cornerstone in the treatment of Wilson's disease and rheumatoid arthritis. Its therapeutic utility, however, is often curtailed by a challenging side-effect profile. This has spurred considerable interest in the development of penicillamine derivatives with enhanced efficacy, improved safety, and novel therapeutic applications. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of penicillamine and its derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We delve into the core activities of these compounds—metal chelation, immunomodulation, antioxidant/pro-oxidant effects, and collagen cross-linking inhibition—offering field-proven insights and detailed protocols to empower researchers and drug development professionals in this dynamic area of medicinal chemistry.

The Core Biochemistry and Rationale for Penicillamine Derivatives

D-penicillamine is a trifunctional molecule featuring a carboxylic acid, an amine, and a thiol group.[1] Its stereochemistry is critical; the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism and is not used clinically.[2] The biological activities of D-penicillamine are primarily dictated by its functional groups, which enable it to participate in several key biochemical reactions.

The development of penicillamine derivatives is driven by the need to:

-

Enhance therapeutic efficacy: By modifying the parent molecule, it is possible to improve its affinity for specific targets, such as metal ions or enzymes.

-

Improve pharmacokinetic properties: Derivatives can be designed to have longer half-lives, better oral bioavailability, or targeted delivery to specific tissues.[3]

-

Reduce toxicity: By altering the structure, it may be possible to mitigate the adverse effects associated with D-penicillamine.

-

Explore novel therapeutic applications: Chemical modifications can unlock new biological activities, expanding the therapeutic potential beyond its traditional uses.

Key Biological Activities and Mechanistic Insights

The biological activities of penicillamine and its derivatives can be broadly categorized into four main areas:

Metal Chelation

The thiol group of penicillamine is a potent chelator of heavy metals, particularly copper, mercury, and lead.[4] This activity is the cornerstone of its use in Wilson's disease, a genetic disorder characterized by copper accumulation.[5] Penicillamine forms a stable, soluble complex with copper, which is then excreted in the urine.[5] The mechanism is thought to involve the reduction of Cu(II) to Cu(I) by the thiol group, leading to a change in coordination geometry that favors chelation and removal from the body.[5]

Structure-Activity Relationship: The chelation capacity is intrinsically linked to the thiol group. Derivatives that maintain an accessible and reactive thiol are likely to retain chelating properties. Modifications to the amino and carboxyl groups can influence the solubility and pharmacokinetic profile of the resulting metal complexes. For instance, N-acetyl-D-penicillamine also acts as a chelating agent for copper and iron.[6]

Immunomodulation

In rheumatoid arthritis, penicillamine acts as a disease-modifying antirheumatic drug (DMARD).[7] Its immunomodulatory effects are complex and not fully elucidated, but are known to involve the depression of T-cell activity.[8] Penicillamine has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease the levels of pro-inflammatory cytokines such as IL-1.[7]